molecular formula C8H10ClNO2S B8295029 5-Chloromethyl-2-(2-methyl-[1,3]dioxolan-2-yl)-thiazole

5-Chloromethyl-2-(2-methyl-[1,3]dioxolan-2-yl)-thiazole

Cat. No. B8295029
M. Wt: 219.69 g/mol
InChI Key: PEWPKVVTHSBFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloromethyl-2-(2-methyl-[1,3]dioxolan-2-yl)-thiazole is a useful research compound. Its molecular formula is C8H10ClNO2S and its molecular weight is 219.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloromethyl-2-(2-methyl-[1,3]dioxolan-2-yl)-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloromethyl-2-(2-methyl-[1,3]dioxolan-2-yl)-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

5-(chloromethyl)-2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C8H10ClNO2S/c1-8(11-2-3-12-8)7-10-5-6(4-9)13-7/h5H,2-4H2,1H3

InChI Key

PEWPKVVTHSBFMB-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=NC=C(S2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of [2-(2-methyl-[1,3]dioxolan-2-yl)-thiazol-5-yl]-methanol (560 mg, 2.78 mmol) in dry CH2Cl2 (5.0 mL) was treated at 0° C. with Et3N (0.50 mL, 3.60 mmol) followed by DMAP (34 mg, 0.28 mmol) and Ms-Cl (0.28 mL, 3.51 mmol). After stirring at 0° C. for 1 h, the reaction mixture was quenched with water (10 mL), extracted with CH2Cl2 (10 mL) and the combined org. extracts were dried over Na2SO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (5:1 to 2:1 hept-EA) gave the title compound as a pale yellow oil. TLC:rf (1:2 hept-EA)=0.50. LC-MS-conditions 01: tR=0.81 min; [M+H]+=219.89.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[2-(2-methyl-[1,3]dioxolan-2-yl)-thiazol-5-yl]-methanol
Quantity
560 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.28 mL
Type
reactant
Reaction Step Three
Name
Quantity
34 mg
Type
catalyst
Reaction Step Four

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